![molecular formula C9H13N3O2 B2886542 3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid CAS No. 781654-86-2](/img/structure/B2886542.png)

3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

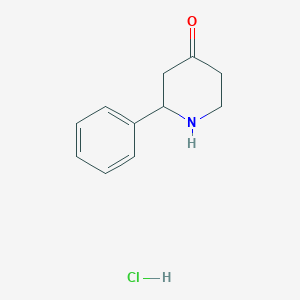

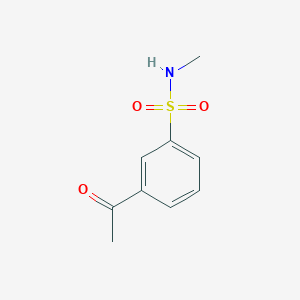

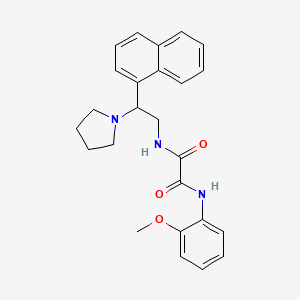

“3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid” is a chemical compound with the empirical formula C13H13N3O2 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, heteroleptic divalent metal complexes have been synthesized from a pyrimidine Schiff base ligand, 2,2’-bipyridine, and metal (II) acetate salts . The synthesized complexes were found to be non-hygroscopic, stable at room temperature, and reasonably soluble only in DMSO and DMF .Molecular Structure Analysis

The molecular weight of “this compound” is 243.26 . The SMILES string representation of the molecule isCc1cc(C)nc(Nc2cccc(c2)C(O)=O)n1 . Physical And Chemical Properties Analysis

“this compound” is a solid substance . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .Wissenschaftliche Forschungsanwendungen

DMPAP has been studied extensively for its potential applications in the treatment of a variety of diseases. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer activities. In addition, DMPAP has been studied for its potential use in the treatment of diabetes, as it has been found to reduce the levels of glucose in the blood. DMPAP has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease.

Wirkmechanismus

Target of Action

The primary targets of the compound “3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid” are currently unknown

Mode of Action

It is known that pyrimidine derivatives can act as nucleophiles, attacking aldehyde carbon . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

Given its structural similarity to other pyrimidine derivatives, it might be involved in pathways related to nucleotide synthesis or metabolism .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using DMPAP in laboratory experiments include its low cost, its ease of synthesis, and its wide range of potential applications. However, there are some limitations to using DMPAP in laboratory experiments, such as its instability in certain conditions, its potential toxicity, and its potential for inducing allergic reactions.

Zukünftige Richtungen

The potential applications of DMPAP are vast and are still being explored. Some of the potential future directions for DMPAP research include its use in the treatment of cancer, its use in the treatment of neurodegenerative diseases, its use in the treatment of diabetes, and its use as an antioxidant. Additionally, researchers are exploring the potential for DMPAP to be used as a drug delivery system, as well as its potential to be used in the development of new pharmaceuticals.

Synthesemethoden

The synthesis of DMPAP is a relatively simple process and involves a few steps. First, 4,6-dimethyl-2-pyrimidinamine is synthesized by reacting 4,6-dimethyl-2-pyrimidinol with acetic anhydride in the presence of pyridine. This reaction yields 4,6-dimethyl-2-pyrimidinamine, which is then reacted with propionic acid to form DMPAP.

Eigenschaften

IUPAC Name |

3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-6-5-7(2)12-9(11-6)10-4-3-8(13)14/h5H,3-4H2,1-2H3,(H,13,14)(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOOMKQEFDAYTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B2886461.png)

![Methyl 3-(2-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2886467.png)

![Methyl 4-[(4-{2-cyano-2-[(3-ethoxypropyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenoxy)methyl]benzoate](/img/structure/B2886476.png)

![2-Hydroxy-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2886481.png)